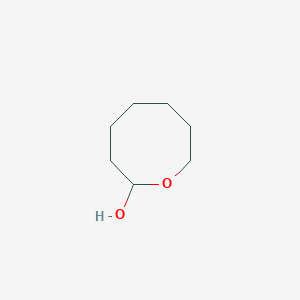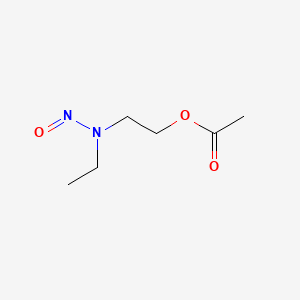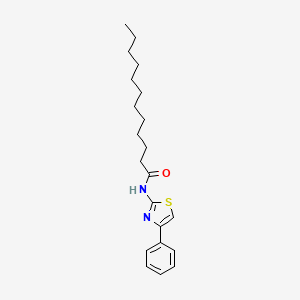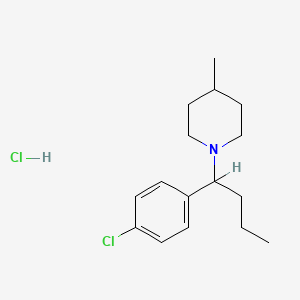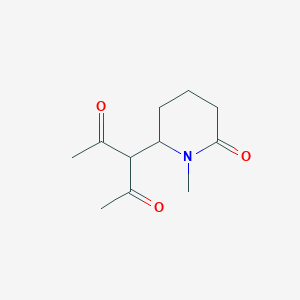![molecular formula C16H18N4O3 B14463404 N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide CAS No. 66209-77-6](/img/structure/B14463404.png)
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C16H18N4O3 It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with amino and methoxy groups, while the other is substituted with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with 4-acetamidophenol. The reaction conditions generally include:
Diazotization: The amino group of 4-amino-2,5-dimethoxyaniline is converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt is then reacted with 4-acetamidophenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The azo group can be reduced to the corresponding amines using reducing agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Investigated for its potential as a biological stain and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide involves its interaction with biological molecules. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound may target enzymes, proteins, or DNA, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(2-hydroxy-5-methylphenylazo)acetanilide: An azo dye with similar structural features but different substituents on the aromatic rings.
N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE: Another azo compound with a different diazenyl substituent.
Uniqueness
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
66209-77-6 |
|---|---|
分子式 |
C16H18N4O3 |
分子量 |
314.34 g/mol |
IUPAC名 |
N-[4-[(4-amino-2,5-dimethoxyphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O3/c1-10(21)18-11-4-6-12(7-5-11)19-20-14-9-15(22-2)13(17)8-16(14)23-3/h4-9H,17H2,1-3H3,(H,18,21) |
InChIキー |
FDWNGLCNZUSRAS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


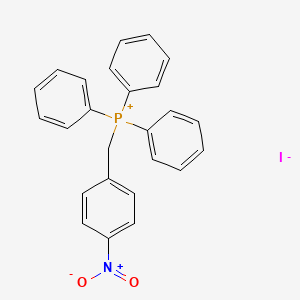



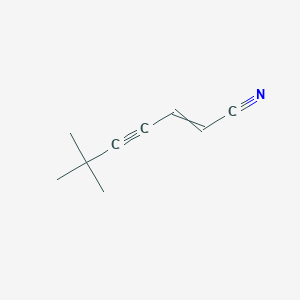
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
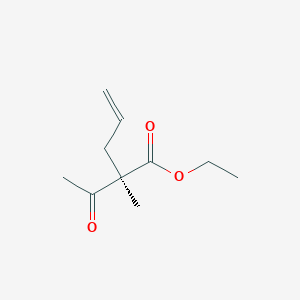
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)

